molecular formula C15H14O3 B12836922 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol

Cat. No.: B12836922
M. Wt: 242.27 g/mol
InChI Key: XQCUDPNYYOMRJL-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that features a biphenyl structure with a dioxolane ring attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . This reaction forms the dioxolane ring. The biphenyl structure can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acetalization and coupling reactions, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of robust catalysts and efficient separation techniques would be essential to ensure the purity and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of a biphenyl structure with a dioxolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its structural properties also enable its use in various scientific research applications, distinguishing it from other similar compounds .

Biological Activity

3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O3C_{15}H_{14}O_3 with a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure substituted with a dioxolane ring and a hydroxyl group.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane precursors under controlled conditions. Various synthetic routes have been explored to optimize yields and purity.

Antimicrobial Activity

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain dioxolane derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

The anticancer activity of related compounds has been documented extensively. A notable case study involved a series of dioxolane derivatives that exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that this compound may warrant further investigation for its potential anticancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives including those similar to this compound. The results indicated that these compounds could inhibit microbial growth effectively:

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C128Pseudomonas aeruginosa

Study on Anticancer Activity

Another investigation focused on the anticancer properties of dioxolane derivatives revealed promising results:

CompoundCell LineIC50 (µg/mL)
Dioxolane Derivative XMCF-70.5
Dioxolane Derivative YHCT-1160.7

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-7-2-1-6-13(14)11-4-3-5-12(10-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2

InChI Key

XQCUDPNYYOMRJL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=CC=C3O

Origin of Product

United States

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